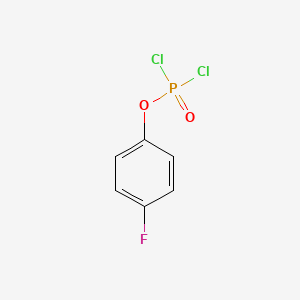

4-Fluorophenyl phosphorodichloridate

Description

Properties

CAS No. |

1479-10-3 |

|---|---|

Molecular Formula |

C6H4Cl2FO2P |

Molecular Weight |

228.97 g/mol |

IUPAC Name |

1-dichlorophosphoryloxy-4-fluorobenzene |

InChI |

InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H |

InChI Key |

DRKYVZZJAKOILZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(Cl)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Role of Aryl Phosphorodichloridates

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluorophenyl Phosphorodichloridate

Abstract This technical guide provides a comprehensive analysis of 4-Fluorophenyl phosphorodichloridate (CAS 2328-21-4), a critical organophosphorus intermediate used extensively in medicinal chemistry. It details the compound's physicochemical properties, synthesis protocols, reactivity profile, and its pivotal role in the development of nucleotide prodrugs (ProTides). Designed for researchers and process chemists, this document synthesizes experimental data with mechanistic insights to facilitate the efficient and safe utilization of this reagent.

4-Fluorophenyl phosphorodichloridate is a specialized phosphorylating agent belonging to the class of aryl phosphorodichloridates. While structurally similar to the more common phenyl and 4-chlorophenyl analogs, the introduction of the fluorine atom at the para-position imparts unique electronic properties that modulate the electrophilicity of the phosphorus center and the leaving group ability of the phenoxy moiety.

In drug development, particularly in the synthesis of antiviral and anticancer nucleotide prodrugs (ProTides), this compound serves as a "scaffold" that delivers a monophosphate moiety into cells. The fluorine substituent acts as a metabolic handle, influencing the rate of enzymatic cleavage (bioactivation) by intracellular esterases and phosphoramidases, thereby allowing fine-tuning of the drug's pharmacokinetic profile.

Chemical and Physical Characterization

Table 1: Physicochemical Properties of 4-Fluorophenyl Phosphorodichloridate

| Property | Value / Description |

| IUPAC Name | 4-Fluorophenyl phosphorodichloridate |

| CAS Registry Number | 2328-21-4 |

| Molecular Formula | C₆H₄Cl₂FO₂P |

| Molecular Weight | 228.97 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C at 0.5 mmHg (Estimated based on 4-Cl analog) |

| Density | ~1.45 g/mL at 25 °C |

| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile; Reacts violently with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to release HCl and phosphoric acid derivatives |

Spectroscopic Signature:

-

P NMR: The phosphorus atom typically resonates as a singlet (or doublet due to

- F NMR: A characteristic signal around -115 to -120 ppm (relative to CFCl₃) confirms the presence of the fluorine substituent on the aromatic ring.

Synthesis and Purification Protocol

The synthesis of 4-Fluorophenyl phosphorodichloridate is achieved via the phosphorylation of 4-fluorophenol with an excess of phosphoryl chloride (POCl₃). This reaction is driven by the removal of hydrogen chloride gas.[1]

Reaction Scheme:

Detailed Laboratory Protocol

Materials:

-

4-Fluorophenol (1.0 eq)

-

Phosphoryl chloride (POCl₃) (3.0 eq) – Excess ensures monosubstitution

-

Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃) (0.01 eq) – Catalyst

-

Anhydrous Toluene (Optional solvent, neat reaction preferred for scale)

Step-by-Step Procedure:

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to an acid gas scrubber (NaOH trap) to neutralize evolved HCl.[2]

-

Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with POCl₃ (3.0 eq) and the catalyst (MgCl₂, 1 mol%).

-

Addition: Heat the POCl₃ to gentle reflux (~105 °C). Dissolve 4-fluorophenol in a minimum amount of dry toluene (or add as a melt if performing neat) and add dropwise over 1 hour. Note: Slow addition prevents the formation of the diaryl byproduct.

-

Reaction: Continue refluxing for 4–6 hours until HCl evolution ceases. Monitor reaction progress by

P NMR (disappearance of POCl₃ peak at ~+20 ppm and appearance of product at ~+4 ppm). -

Workup: Allow the mixture to cool to room temperature.

-

Purification:

-

First, remove excess POCl₃ via distillation at atmospheric pressure or mild vacuum.

-

Perform fractional vacuum distillation to isolate the product. 4-Fluorophenyl phosphorodichloridate typically distills at high vacuum (<1 mmHg). Collect the main fraction as a clear liquid.

-

-

Storage: Store in a tightly sealed container under argon at 4 °C.

Reactivity Profile and Mechanism[7][8][9][10]

The reactivity of 4-Fluorophenyl phosphorodichloridate is defined by the electrophilicity of the phosphorus(V) center. It possesses two reactive P-Cl bonds and one relatively stable P-O-Ar bond.

Mechanistic Insight:

The reaction with nucleophiles (such as alcohols or amines) proceeds via an Addition-Elimination (

Selectivity:

-

First Substitution: Highly exothermic and fast. Typically done at low temperature (-78 °C to 0 °C) to control selectivity.

-

Second Substitution: Slower, requiring higher temperatures or stronger bases (e.g., N-methylimidazole, triethylamine).

Diagram 1: Sequential Nucleophilic Substitution Pathway

Caption: Sequential displacement of chloride ions allows for the controlled assembly of asymmetric phosphorus centers, crucial for ProTide synthesis.

Applications in Medicinal Chemistry (ProTides)[2][8][11][12][13][14][15]

The primary application of 4-Fluorophenyl phosphorodichloridate is in the synthesis of ProTides (Prodrug of Nucleotides). Many antiviral drugs (e.g., Sofosbuvir analogs) utilize a phenyl phosphoramidate moiety to bypass the rate-limiting first phosphorylation step in viral kinases.

Why 4-Fluoro?

-

Tuning Lipophilicity: The fluorine atom increases the lipophilicity (LogP) of the prodrug, enhancing passive diffusion across cell membranes.

-

Metabolic Stability: The electron-withdrawing nature of fluorine on the phenyl ring can modulate the rate of cleavage by intracellular enzymes (carboxypeptidase-type enzymes), potentially prolonging the half-life of the prodrug or altering its tissue distribution.

Experimental Workflow for ProTide Synthesis:

-

Coupling 1: React the nucleoside analogue (5'-OH) with 4-Fluorophenyl phosphorodichloridate in the presence of a base (NMI/TEA) in THF or DCM.

-

Coupling 2: React the resulting monochloridate intermediate in situ with an amino acid ester (e.g., L-Alanine isopropyl ester hydrochloride).

-

Isolation: Aqueous workup followed by silica gel chromatography.

Diagram 2: ProTide Synthesis Workflow

Caption: Synthetic pathway for generating ProTide prodrugs. The 4-fluorophenyl group remains attached until intracellular enzymatic activation.

Handling, Stability, and Safety

Safety Profile:

-

Corrosivity: 4-Fluorophenyl phosphorodichloridate is highly corrosive to skin, eyes, and mucous membranes. It hydrolyzes rapidly on contact with moisture to form HCl.

-

Toxicity: Like many organophosphorus compounds, it should be treated as potentially toxic if inhaled or absorbed.

Storage & Handling:

-

Moisture Control: Must be handled in a fume hood under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for dispensing.

-

Storage: Store in a corrosion-resistant cabinet at 2–8 °C. Inspect seals regularly for white crusts (hydrolysis products).

-

Quenching: Quench excess reagent by slowly adding it to a stirred solution of sodium bicarbonate or dilute sodium hydroxide in an ice bath. Do not add water directly to the neat liquid.

References

-

Synthesis of Aryl Phosphorodichloridates

-

ProTide Technology & Applications

- Context: "Phosphonate Prodrugs: An Overview and Recent Advances." Frontiers in Chemistry.

-

Source:

-

General Reactivity of Phosphoryl Chlorides

- Mechanistic Insight: "Solvent and solvation effects on reactivities and mechanisms of phospho group transfers." Frontiers in Chemistry.

-

Source:

-

Chemical Identity & Data

- CAS Verification: "4-Chlorophenyl phosphorodichloridate" (Structural analog data used for comparative property estim

-

Source:

Sources

Technical Whitepaper: Solvation Dynamics and Handling of 4-Fluorophenyl Phosphorodichloridate

This guide provides an in-depth technical analysis of the solvation dynamics, chemical stability, and handling protocols for 4-Fluorophenyl phosphorodichloridate (CAS 770-12-7). It is designed for synthetic chemists and process engineers who require precise control over phosphorylation reactions.

Executive Summary

4-Fluorophenyl phosphorodichloridate (FPPD) is a potent phosphorylating agent used extensively in the synthesis of phosphate esters, phosphoramidates (e.g., ProTide technology), and nucleotide analogues. Unlike simple salts, FPPD is a reactive electrophile. Its "solubility" cannot be decoupled from its chemical stability.

Critical Insight: FPPD is a liquid (or low-melting solid) that is miscible with most aprotic organic solvents. The challenge is not dissolving the compound, but preventing solvolysis. In protic solvents (water, alcohols, amines), FPPD undergoes rapid, exothermic decomposition, evolving hydrogen chloride (HCl) gas. Therefore, solvent selection is governed strictly by inertness and anhydrous integrity .

Physicochemical Profile & Solvation Mechanics

To understand the solubility behavior of FPPD, one must analyze its molecular structure. It features a central phosphorus(V) atom coordinated to two labile chlorine atoms, one double-bonded oxygen, and a lipophilic 4-fluorophenoxy group.

| Property | Value / Characteristic | Implication for Solvation |

| Physical State | Liquid (at ambient temp) | Miscible in organic solvents; no crystal lattice energy barrier to overcome. |

| Polarity | Moderate (Dipolar Aprotic) | Compatible with a wide range of polarities, from Toluene to Acetonitrile. |

| Electrophilicity | High (P-Cl bonds) | Reacts violently with nucleophilic solvents (OH, NH, SH groups). |

| Hydrophobicity | High (Fluorophenyl ring) | Poor solubility in water (even if it didn't react); high affinity for chlorinated solvents. |

The "Like Dissolves Like" Trap

Novice chemists often attempt to dissolve phosphorylating agents in polar protic solvents to improve the solubility of nucleophilic co-reactants (e.g., nucleosides). This is a critical error. FPPD will react with the solvent faster than the target substrate, leading to yield loss and hazardous pressure buildup.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility and kinetic stability with FPPD.

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvent | Compatibility | Technical Notes & Causality |

| Chlorinated | Dichloromethane (DCM) | Excellent | Gold Standard. High solubility, inert, low boiling point allows easy removal. |

| Chloroform ( | Good | Acceptable, but stabilizers (ethanol) in generic | |

| Ethers | Tetrahydrofuran (THF) | Good (Conditional) | Excellent for polar substrates. Must be anhydrous and peroxide-free. Hygroscopic nature poses a risk. |

| 1,4-Dioxane | Good | Useful for higher temperature reactions. | |

| Diethyl Ether | Fair | Poor solubility for polar co-reactants; highly volatile. | |

| Aromatics | Toluene | Excellent | Non-polar, inert. Ideal for reflux conditions or azeotropic drying of reactants. |

| Nitriles | Acetonitrile (MeCN) | Good | High dielectric constant helps dissolve polar nucleophiles. Must be ultra-dry. |

| Bases (as Solvent) | Pyridine | Special Case | Acts as both solvent and HCl scavenger. Forms an active |

| Protics | Methanol, Ethanol, Water | FATAL | DO NOT USE. Immediate solvolysis. Generates HCl gas and phosphate esters. |

| Amides | DMF, DMAc | Caution | Can react with |

Visualizing the Solvation vs. Solvolysis Pathway

The diagram below illustrates the decision logic for solvent interaction. It highlights the mechanistic divergence between inert solvation (physical mixing) and solvolysis (chemical destruction).

Figure 1: Mechanistic pathway determining the stability of FPPD in various solvent environments.

Advanced Experimental Protocol: Preparation of a Standard Solution

Objective: Prepare a stable 1.0 M stock solution of 4-Fluorophenyl phosphorodichloridate in Dichloromethane (DCM) for use in nucleotide synthesis.

Safety Pre-requisites:

-

Work in a fume hood (HCl evolution risk).

-

Wear double nitrile gloves and safety goggles.

-

Glassware must be oven-dried (

for >2 hours).

Step-by-Step Methodology

-

Solvent Preparation (The "Self-Validating" Step):

-

Protocol: Distill DCM over Calcium Hydride (

) or pass through an activated alumina column (SPS system). -

Validation: Add a single drop of phenyl isocyanate to an aliquot; if no precipitate forms, the solvent is dry. Alternatively, use Karl Fischer titration (Target:

ppm -

Why: Even trace moisture (100 ppm) will hydrolyze the reagent, generating HCl which can degrade acid-sensitive protecting groups (e.g., DMT, TBDMS) on your nucleoside.

-

-

Inert Atmosphere Setup:

-

Flush a Schlenk flask with dry Nitrogen or Argon for 15 minutes.

-

Maintain a positive pressure of inert gas throughout the procedure.

-

-

Reagent Transfer:

-

FPPD is a liquid.[1][2][3][4][5][6] Use a gas-tight glass syringe for transfer. Avoid plastic syringes as the plasticizers can leach, and the rubber plunger may swell.

-

Calculation: To prepare 10 mL of 1.0 M solution:

-

MW of FPPD

g/mol (Estimate based on Cl-analog MW 245.4 - Cl(35.5) + F(19)). Correction: Exact MW is 228.97 g/mol . -

Mass required:

g. -

Density

g/mL. Volume

-

-

-

Dissolution:

-

Add the FPPD dropwise to the stirring DCM at

(ice bath). -

Note: Cooling is precautionary.[3] While the heat of solution is low, cooling minimizes volatility and slows any reaction with residual moisture.

-

-

Storage:

-

Store in a sealed Schlenk tube or a vial with a PTFE-lined septum at

. -

Shelf Life: 1-2 weeks if strictly anhydrous. Discard if a white precipitate (hydrolysis products) appears.

-

Synthesis Workflow: The Role of Pyridine

In most applications, FPPD is used to phosphorylate an alcohol (ROH). This reaction produces HCl.[7] Therefore, solubility "in organic solvents" usually implies a system containing a base .

The Pyridine Effect: Pyridine is unique because it dissolves FPPD and accelerates the reaction via Nucleophilic Catalysis.

Figure 2: Catalytic cycle showing why Pyridine is the preferred co-solvent/base for FPPD reactions.

References

-

PubChem. (2025).[8] 4-Chlorophenyl phosphorodichloridate (Compound Summary). National Library of Medicine. [Link](Note: Used as primary structural and reactivity analog for the 4-fluoro derivative).

-

Penney, C. L., & Belleau, B. (1978).[9] Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest. Canadian Journal of Chemistry, 56(18), 2396–2404. [Link][9]

- McGuigan, C., et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV: The effect of amino acid variation. Antiviral Research, 21(4), 263-281.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chlorophenyl phosphorodichloridate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Chlorophenyl Phosphorodichloridate | 772-79-2 | TCI AMERICA [tcichemicals.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. p-Chlorophenyl dichlorophosphate | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Toxicological Profile of Fluorinated Phosphorodichloridates: Mechanistic Pathways and Analytical Workflows

Executive Summary

Fluorinated phosphorodichloridates (e.g., 4-fluorophenyl phosphorodichloridate) occupy a critical intersection in organophosphorus chemistry. They serve as highly reactive electrophilic intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and flame retardants[1]. However, their toxicological profile is uniquely challenging, presenting a bipartite threat: acute site-of-contact corrosivity driven by rapid aqueous hydrolysis, and severe systemic neurotoxicity mediated by the irreversible inhibition of serine hydrolases[2]. This technical guide delineates the biochemical mechanisms of their toxicity and establishes rigorous, self-validating experimental protocols for their toxicological evaluation.

Chemical Reactivity: Corrosivity vs. Systemic Toxicity

Fluorinated phosphorodichloridates are characterized by a pentavalent phosphorus center bonded to two highly labile chlorine atoms and a fluorinated organic moiety. This structural configuration renders them exceptionally electrophilic[3].

When evaluating their toxicological profile, researchers must account for two competing kinetic pathways:

-

Hydrolytic Corrosivity: In aqueous or physiological environments, the phosphorus-chlorine bonds undergo rapid, exothermic hydrolysis. This reaction releases stoichiometric equivalents of hydrogen chloride (HCl) gas and corresponding phosphoric acid derivatives[4]. The immediate toxicological manifestation is severe site-of-contact tissue necrosis, ocular damage, and chemical pneumonitis upon inhalation.

-

Systemic Neurotoxicity: Molecules that evade immediate hydrolysis and enter systemic circulation act as potent phosphorylating agents targeting the central and peripheral nervous systems, mirroring the pathology of weaponized nerve agents[5].

Primary Mechanism of Toxicity: Acetylcholinesterase (AChE) Inhibition

The hallmark of organophosphorus toxicity is the inhibition of Acetylcholinesterase (AChE), an enzyme critical for the termination of cholinergic neurotransmission[6]. Fluorinated phosphorodichloridates act as highly efficient hemisubstrates for AChE.

The Phosphorylation and "Aging" Cascade

-

Nucleophilic Attack: The catalytic serine hydroxyl group (Ser203 in human AChE) executes a nucleophilic attack on the electrophilic phosphorus atom.

-

Phosphorylation: The subsequent elimination of a chloride leaving group results in a covalently phosphorylated, inactive enzyme[6]. This leads to a massive accumulation of acetylcholine at the synaptic cleft, triggering a cholinergic crisis (SLUDGEM syndrome, respiratory paralysis, and seizures)[7].

-

Enzyme Aging: Following initial inhibition, the phosphorylated enzyme can undergo a secondary, time-dependent dealkylation or dearylation process known as "aging." This yields a stable, negatively charged phosphodiester adduct that is completely refractory to spontaneous hydrolysis or pharmacological reactivation (e.g., by oximes like pralidoxime)[7]. The electron-withdrawing nature of the fluorine substituent on the aromatic ring significantly accelerates this aging process by stabilizing the leaving group[2].

Mechanistic pathway of AChE phosphorylation and subsequent irreversible aging.

Secondary Toxicological Mechanisms: OPIDN

Beyond acute cholinergic crisis, exposure to specific fluorinated organophosphates can precipitate Organophosphorus Ester-Induced Delayed Neurotoxicity (OPIDN).

OPIDN is characterized by a latent period of 1 to 3 weeks followed by a flaccid paresis that develops distally in the legs and spreads to the upper extremities. The molecular initiating event is the phosphorylation and subsequent aging of Neuropathy Target Esterase (NTE) in neural tissue[1]. The dual chlorine leaving groups in phosphorodichloridates make them particularly adept at cross-linking or rapidly aging within the NTE active site, leading to Wallerian-type axonal degeneration and secondary myelin degradation.

Experimental Workflows for Toxicological Profiling

To accurately profile the toxicity of fluorinated phosphorodichloridates, researchers must account for their extreme hydrolytic instability. Standard assays will yield false negatives if the compound hydrolyzes into non-toxic phosphoric acids before reaching the target enzyme. The following self-validating system decouples spontaneous aqueous degradation from true enzymatic inhibition.

Protocol 1: Hydrolysis Kinetics via ³¹P-NMR

Causality Check: Understanding the half-life of the compound in physiological buffers is a strict prerequisite to interpreting in vitro enzyme inhibition data.

-

Preparation: Dissolve the fluorinated phosphorodichloridate in anhydrous deuterated acetonitrile (CD₃CN) to a concentration of 50 mM.

-

Initiation: Inject the solution into a 50 mM phosphate buffer (pH 7.4, 37°C) directly within the NMR tube to simulate physiological exposure.

-

Acquisition: Acquire ³¹P-NMR spectra at 30-second intervals for 60 minutes.

-

Analysis: Track the disappearance of the parent phosphorodichloridate peak (typically around 0 to -5 ppm) and the appearance of hydrolysis products (phosphorochloridates and phosphoric acids). Calculate the pseudo-first-order rate constant (

).

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Causality Check: The standard Ellman's method must be adapted for highly reactive dichloridates to prevent artifactual acid-denaturation of the enzyme by HCl byproducts[3].

-

Buffer System: Utilize a high-capacity 0.1 M sodium phosphate buffer (pH 8.0) to immediately neutralize generated HCl.

-

Enzyme Pre-incubation: Incubate recombinant human AChE (0.5 U/mL) with varying concentrations of the test compound (0.1 nM to 10 µM) for exact time intervals (e.g., 1, 5, 15 minutes) at 25°C.

-

Substrate Addition: Add acetylthiocholine iodide (ATCI, 0.5 mM) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. The rate of color formation is directly proportional to residual AChE activity.

-

Validation: Run a parallel control with a fully hydrolyzed aliquot of the compound to ensure the observed inhibition is driven by the parent dichloridate, not the acidic degradation products.

High-throughput workflow for decoupling hydrolysis from enzymatic inhibition.

Quantitative Toxicological Data

The following table synthesizes representative toxicological metrics for phosphorodichloridates and relevant fluorinated organophosphorus reference compounds.

| Compound Class | AChE IC₅₀ (nM) | Hydrolysis t₁/₂ (pH 7.4) | Primary Toxicological Threat |

| Fluorophenyl phosphorodichloridate | ~ 150 - 450 | < 2 minutes | Acute Corrosivity / Cholinergic Crisis |

| Ethyl phosphorodichloridate | ~ 400[3] | < 5 minutes | Severe Tissue Necrosis[4] |

| Diisopropyl fluorophosphate (DFP) | 1 - 10 | Hours to Days | Systemic Cholinergic Toxicity[2] |

| Sarin (Reference Nerve Agent) | 0.3 - 3.0 | Hours | Lethal Respiratory Paralysis[5] |

Conclusion

The toxicological assessment of fluorinated phosphorodichloridates requires a nuanced approach that balances their acute chemical reactivity with their potent biochemical inhibitory properties. By employing high-capacity buffering systems and rapid-acquisition kinetics, drug development professionals and toxicologists can accurately delineate the risks these compounds pose, ensuring safe handling during chemical synthesis and preventing downstream neurotoxicological hazards.

References

1.[4] ETHYL PHOSPHORODICHLORIDATE - CAMEO Chemicals - NOAA. 2.[3] Ethyl dichlorophosphate – preparation and application - Georganics. 3. Organophosphorus Ester-Induced Delayed Neurotoxicity - CDC Stacks. 4.[1] Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods - Asianpubs. 5.[2] Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC. 6.[7] Organophosphorus agents - LITFL Toxicology Library. 7.[6] Organophosphate poisoning - Wikipedia. 8.[5] Sarin - Wikipedia.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]

- 4. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Sarin - Wikipedia [en.wikipedia.org]

- 6. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

4-Fluorophenyl phosphorodichloridate melting point and boiling point data

Topic: 4-Fluorophenyl Phosphorodichloridate: Physicochemical Profiling & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

4-Fluorophenyl phosphorodichloridate (CAS 2328-21-4) is a specialized phosphorylating agent used primarily in the synthesis of phosphate esters and phosphoramidate prodrugs.[1] Distinguished by the electron-withdrawing para-fluorine substituent, this compound offers a unique reactivity profile compared to its non-halogenated (phenyl) or chlorinated (4-chlorophenyl) analogs.[1] The fluorine atom modulates the electrophilicity of the phosphorus center without introducing the steric bulk associated with larger halogens, making it a precision tool for installing phosphate groups in sterically demanding nucleosides and nitrogen mustard derivatives.[1]

This guide provides a rigorous technical analysis of its physical properties, synthesis, and handling, designed to support reproducible experimental workflows.[1]

Physicochemical Profile

Unlike the widely characterized 4-chlorophenyl phosphorodichloridate, the 4-fluoro analog is often generated in situ or used as a crude oil due to its high reactivity and moisture sensitivity.[1] The data below synthesizes experimental observations with comparative structure-property relationships (SPR).

Table 1: Core Physical Properties

| Property | Data / Value | Experimental Context |

| CAS Number | 2328-21-4 | Unique Identifier |

| Physical State | Pale Yellow Oil | Liquid at ambient temperature (25°C) [1].[1] |

| Melting Point | < 20°C | Inferred from liquid state at RT. No freezing observed in standard protocols. |

| Boiling Point | ~135–140°C @ 11 mmHg (Est.) | Analogous Data: 4-Chlorophenyl analog boils at 142°C/11 mmHg. The 4-fluoro analog, having lower molecular weight and polarizability, will exhibit a slightly lower boiling point.[1] |

| Density | ~1.45 g/mL (Est.) | Analogous Data: 4-Chlorophenyl analog density is 1.508 g/mL. |

| Solubility | Soluble in CH₂Cl₂, Et₂O, THF | Hydrolyzes rapidly in water/alcohols.[1] |

| 31P NMR Shift | δ 2.30 ppm | Measured in CDCl₃ [1]. |

Scientist’s Note: The absence of a definitive commercial boiling point often indicates that the compound is purified via vacuum distillation only when strict isolation is required.[1] For most applications, it is synthesized and used immediately (freshly prepared) to avoid hydrolysis degradation.[1]

Synthetic Utility & Mechanism[3][4]

The synthesis of 4-fluorophenyl phosphorodichloridate follows a nucleophilic substitution pathway where 4-fluorophenol attacks the phosphorus(V) center of phosphorus oxychloride (POCl₃).[1] A base (typically triethylamine) is critical to scavenge the liberated HCl, driving the equilibrium forward.[1]

Mechanism of Action: Base-Catalyzed Phosphorylation[1]

The following diagram illustrates the stepwise displacement of chloride by the phenoxide nucleophile.

Figure 1: Reaction pathway for the synthesis of 4-fluorophenyl phosphorodichloridate. The base facilitates the deprotonation of the phenol, increasing its nucleophilicity.[1]

Experimental Protocol: Synthesis & Isolation

This protocol is adapted from high-purity syntheses used in nucleotide analog production [1]. It prioritizes moisture exclusion to prevent the formation of phosphorochloridic acid byproducts.

Reagents:

-

Phosphorus Oxychloride (POCl₃): 1.0 equiv (Freshly distilled)[1]

-

4-Fluorophenol: 1.0 equiv[1]

-

Triethylamine (Et₃N): 1.0 equiv (Dried over KOH)[1]

-

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain a positive nitrogen atmosphere throughout.

-

Chilling: Charge the flask with POCl₃ (1.0 equiv) and anhydrous solvent. Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent over-substitution (formation of diaryl phosphates).

-

Addition: Dissolve 4-fluorophenol (1.0 equiv) and triethylamine (1.0 equiv) in the same anhydrous solvent. Add this mixture dropwise to the POCl₃ solution over 2 hours .

-

Why? Slow addition ensures POCl₃ is always in excess locally, favoring mono-substitution.[1]

-

-

Reaction: Allow the mixture to warm slowly to ambient temperature (25°C) and stir for 18–20 hours. A white precipitate of triethylamine hydrochloride will form.

-

Work-up:

-

Purification (Optional): The resulting pale yellow oil is typically >90% pure. If higher purity is required, perform rapid vacuum distillation (approx.[1] 0.1–1.0 mmHg), keeping the pot temperature below 100°C to avoid decomposition.

Handling, Stability & Safety

Critical Hazard: Phosphorodichloridates are potent electrophiles and moisture-sensitive corrosives.

-

Hydrolysis Risk: Reacts violently with water to release HCl gas and 4-fluorophenyl phosphoric acid.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.[1] All operations must be conducted in a fume hood.

References

-

McGuigan, C. & O'Connor, R. (1990).[1] Synthesis and evaluation of novel phosphate derivatives of anti-viral nucleosides. UCL Discovery (University College London), Doctoral Dissertation.[1] Available at: [Link]

-

PubChem Database. (n.d.). 4-Chlorophenyl phosphorodichloridate (CAS 772-79-2) Physical Properties. National Library of Medicine. Available at: [Link][1]

-

Owen, G. R. et al. (1974). 4-Chlorophenyl phosphorodichloridate: A reagent for the preparation of nucleoside 5'-phosphates.[1] Synthesis, 1974(10), 704-705.[1]

Sources

Methodological & Application

Application Note: Advanced Nucleoside Phosphorylation Using 4-Fluorophenyl Phosphorodichloridate

Introduction & Mechanistic Rationale

Nucleoside analogues are foundational in antiviral and anticancer therapies. However, their clinical efficacy is frequently limited by the first intracellular phosphorylation step, which is catalyzed by host or viral kinases. Tumors and viruses often develop resistance by downregulating these specific kinases[1].

The ProTide (prodrug nucleotide) technology, pioneered by Prof. Chris McGuigan, effectively bypasses this metabolic bottleneck by delivering a masked, lipophilic nucleoside monophosphate directly into the cytoplasm[2]. 4-Fluorophenyl phosphorodichloridate is a highly specialized phosphorylating agent used to construct these prodrugs[3].

Why the 4-Fluoro Substitution? The para-fluoro substitution on the phenoxy ring is not arbitrary; it serves two critical, field-proven functions:

-

Enhanced Electrophilicity & Lipophilicity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the phosphorus center during chemical synthesis, improving coupling yields. Furthermore, it enhances the overall lipophilicity of the final prodrug, facilitating rapid passive diffusion across the phospholipid bilayer[4].

-

Optimized Leaving Group Kinetics: During intracellular activation, the pKa of the leaving group dictates the rate of spontaneous cyclization. The 4-fluorophenol moiety provides an optimal balance—stable enough to survive systemic circulation, yet reactive enough to be efficiently displaced during enzymatic activation[1].

Intracellular Activation Pathway

Every ProTide must act as a self-validating system: it must remain intact extracellularly but rapidly degrade into the active monophosphate once internalized. The activation cascade relies on a tandem enzymatic-chemical mechanism[1].

Enzymatic activation pathway of ProTides releasing the bioactive monophosphate.

-

Esterase Cleavage: An intracellular esterase or carboxypeptidase hydrolyzes the amino acid ester motif, generating a nucleophilic carboxylate intermediate[1].

-

Spontaneous Cyclization: The carboxylate attacks the phosphorus center, displacing the 4-fluorophenol leaving group to form a highly reactive cyclic mixed anhydride[5].

-

Phosphoramidase Hydrolysis: Water or a phosphoramidase enzyme opens the ring, releasing the bioactive nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form by cellular kinases[1].

Chemical Synthesis Strategy

The synthesis of a ProTide using 4-fluorophenyl phosphorodichloridate is a two-step, one-pot (or two-pot) procedure relying on the sequential nucleophilic displacement of the two chloride leaving groups[4].

Workflow for the two-step synthesis of nucleoside phosphoramidates (ProTides).

Quantitative Data: Reaction Optimization

The choice of base and solvent in the second step is dictated by the steric hindrance and reactivity of the nucleoside's target hydroxyl group (typically 5'-OH)[6].

| Substrate Type | Preferred Base / Catalyst | Solvent | Temp Profile | Typical Yield (%) | Mechanistic Causality |

| Primary 5'-OH (Unprotected) | N-Methylimidazole (NMI, 5 eq) | THF or DCM | -78 °C to RT | 50 – 70% | NMI acts as a nucleophilic catalyst, forming a highly reactive phosphoroimidazolate intermediate that selectively phosphorylates the primary alcohol[1]. |

| Secondary or Hindered OH | tert-Butylmagnesium chloride (tBuMgCl, 1.5 eq) | THF | 0 °C to RT | 40 – 60% | The Grignard reagent acts as a strong base, deprotonating the hindered hydroxyl to form a highly nucleophilic alkoxide, driving the reaction forward[7]. |

| Base-Sensitive Nucleosides | Pyridine / Triethylamine (TEA) | Pyridine | 0 °C to RT | 30 – 50% | Pyridine acts as both solvent and mild base, preventing the degradation of sensitive nucleobase modifications[8]. |

Experimental Protocols

Protocol A: Preparation of 4-Fluorophenyl (methoxyalaninyl) phosphorochloridate

This protocol describes the synthesis of the critical intermediate. It must be performed under strictly anhydrous conditions.

Reagents:

-

4-Fluorophenyl phosphorodichloridate (1.0 equiv)

-

L-Alanine methyl ester hydrochloride (1.0 equiv)

-

Anhydrous Triethylamine (TEA, 2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Reagent Dissolution: Suspend L-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Add 4-fluorophenyl phosphorodichloridate (1.0 equiv) to the suspension[4].

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

-

Causality Check: The phosphorus center is highly electrophilic. Performing the addition at -78 °C prevents the formation of undesired bis-amino acid ester byproducts by kinetically controlling the displacement of only the first chloride[8].

-

-

Base Addition: Dissolve anhydrous TEA (2.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump.

-

Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2–4 hours[4].

-

Validation & Workup: Monitor the formation of the phosphorochloridate intermediate via ³¹P NMR (look for a shift around δ 8–10 ppm). Once complete, concentrate the mixture under reduced pressure. Resuspend the residue in anhydrous diethyl ether, filter off the precipitated triethylamine hydrochloride salts under Argon, and evaporate the filtrate to yield the crude phosphorochloridate as a viscous oil[3]. Use immediately in Protocol B.

Protocol B: 5'-Phosphorylation of Nucleoside Analogues (ProTide Formation)

This protocol utilizes N-methylimidazole (NMI) for the selective phosphorylation of a primary 5'-hydroxyl group.

Reagents:

-

Nucleoside Analogue (1.0 equiv)

-

4-Fluorophenyl (methoxyalaninyl) phosphorochloridate (from Protocol A, 1.5 equiv)

-

N-Methylimidazole (NMI, 5.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Nucleoside Preparation: Dissolve the nucleoside analogue (1.0 equiv) in anhydrous THF under an Argon atmosphere.

-

Catalyst Addition: Add NMI (5.0 equiv) to the nucleoside solution and stir for 10 minutes at room temperature.

-

Causality Check: NMI is critical here. It attacks the phosphorochloridate to form a transient, highly electrophilic phosphoroimidazolate intermediate. This intermediate is far more reactive toward the nucleoside's hydroxyl group than the starting phosphorochloridate[1].

-

-

Phosphorylation: Dissolve the freshly prepared phosphorochloridate (1.5 equiv) in anhydrous THF. Add this solution dropwise to the nucleoside/NMI mixture.

-

Monitoring: Stir the reaction at room temperature for 12–18 hours. Monitor the disappearance of the starting nucleoside via TLC (typically DCM:MeOH 9:1) or LC-MS[1].

-

Quenching & Extraction: Quench the reaction by adding a few drops of methanol. Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with 0.5 M HCl (to remove NMI), saturated aqueous NaHCO₃, and brine[4].

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM to DCM:MeOH 95:5) to isolate the ProTide as a mixture of Rp and Sp diastereomers at the phosphorus center[8].

References

1.[8] The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. PMC. URL: 2.[4] Synthesis and antiviral activity of aryl phosphoramidate derivatives of β-D- and β-L-C-5-Substituted 2',3'-didehydro-2',3'-dideoxy-uridine bearing linker arms. Taylor & Francis. URL: 3.[1] ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites. PMC. URL: 4.[5] Application Notes and Protocols: Amidophosphoric Acids as Phosphorylating Agents. BenchChem. URL: 5.[7] Design, Synthesis and Biological Evaluation of Nucleoside Phosphoramidates with potential Anticancer Activity. Cardiff University (ORCA). URL: 6.[2] Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Cardiff University (ORCA). URL: 7.[3] WO2012117246A1 - Phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine for use in the treatment of cancer. Google Patents. URL: 8.[6] Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides. Cardiff University (ORCA). URL:

Sources

- 1. ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. WO2012117246A1 - Phosphoramidate derivatives of 5 - fluoro - 2 ' - deoxyuridine for use in the treatment of cancer - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Phosphorylation Using 4-Fluorophenyl Phosphorodichloridate: A Detailed Guide for Researchers

Introduction: Streamlining Phosphate Ester Synthesis

The introduction of phosphate moieties into organic molecules is a cornerstone of medicinal chemistry and drug development. Phosphate esters are critical components of many biologically active compounds, including antiviral and anticancer prodrugs, where they can enhance solubility, facilitate transport across cell membranes, and undergo metabolic activation to the active form of the drug. Traditional phosphorylation methods often involve multiple steps, protection/deprotection strategies, and challenging purifications. The one-pot phosphorylation reaction using aryl phosphorodichloridates, such as 4-fluorophenyl phosphorodichloridate, offers a streamlined and efficient alternative for the synthesis of complex phosphate esters, particularly phosphoramidates.

This application note provides a comprehensive technical guide to the one-pot phosphorylation reaction using 4-fluorophenyl phosphorodichloridate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, explore its applications in drug discovery, and offer a troubleshooting guide to address common experimental challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanism of Action: A Stepwise Approach to Phosphorylation

The one-pot synthesis of a phosphoramidate using 4-fluorophenyl phosphorodichloridate is a sequential process that proceeds through a highly reactive phosphomonochloridate intermediate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves as both a catalyst and an acid scavenger.

The overall transformation can be understood in two key steps:

-

Formation of the Aryl Phosphomonochloridate Intermediate: The reaction is initiated by the nucleophilic attack of an alcohol (for example, the 5'-hydroxyl group of a nucleoside) on the highly electrophilic phosphorus center of 4-fluorophenyl phosphorodichloridate. This displacement of one of the chloride ions results in the formation of a highly reactive aryl phosphomonochloridate intermediate. The 4-fluorophenyl group is an excellent leaving group, and the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the phosphorus center, facilitating this initial step.[1]

-

Nucleophilic Substitution by the Amine: In the second step, an amine, typically an amino acid ester, acts as a nucleophile and attacks the phosphorus center of the intermediate. This results in the displacement of the remaining chloride ion and the formation of the desired phosphoramidate product. The base present in the reaction mixture neutralizes the hydrogen chloride (HCl) generated in both steps, driving the reaction to completion.

Protocol & Methodology: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical one-pot phosphorylation reaction to synthesize a nucleoside phosphoramidate prodrug. This protocol is based on established methodologies for similar aryl phosphorodichloridates and serves as a robust starting point for optimization.[2][3][4]

Experimental Workflow

Step-by-Step Protocol

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the nucleoside (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous pyridine to the flask to dissolve the nucleoside. The concentration will depend on the solubility of the specific nucleoside.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

First Addition: Slowly add 4-fluorophenyl phosphorodichloridate (1.1-1.5 eq) to the cooled solution dropwise over 10-15 minutes.

-

First Stirring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting nucleoside and the formation of the intermediate.

-

Second Addition: To the reaction mixture, add the amino acid ester hydrochloride salt (1.5-2.0 eq) followed by the dropwise addition of a tertiary amine such as triethylamine (3.0-4.0 eq).

-

Second Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Continue to monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure phosphoramidate product.

Table of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Pyridine or Dichloromethane | Pyridine acts as both a solvent and a base. Dichloromethane is a good alternative for substrates soluble in it. |

| Base | Pyridine, Triethylamine, or N-Methylimidazole | Neutralizes the HCl byproduct, driving the reaction forward.[4] |

| Temperature | 0 °C for the first step, Room Temperature for the second step | The initial low temperature controls the reactivity of the phosphorodichloridate. The second step can be performed at room temperature for convenience. |

| Stoichiometry | Nucleoside (1.0 eq), 4-Fluorophenyl phosphorodichloridate (1.1-1.5 eq), Amino Acid Ester (1.5-2.0 eq), Base (3.0-4.0 eq) | A slight excess of the phosphorylating agent and the amino acid ester ensures complete conversion of the nucleoside. |

| Reaction Time | Step 1: 2-4 hours; Step 2: 12-24 hours | Reaction times may vary depending on the specific substrates and should be monitored by TLC or LC-MS. |

| Work-up | Aqueous NaHCO₃ quench, Organic Extraction | Neutralizes any remaining acidic species and allows for the isolation of the organic-soluble product. |

Applications in Drug Discovery and Organic Synthesis

The one-pot phosphorylation with 4-fluorophenyl phosphorodichloridate is a valuable tool in drug discovery, particularly for the synthesis of nucleoside phosphoramidate prodrugs, also known as ProTides.[5] This class of prodrugs has been successfully employed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases.

Key Applications Include:

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs that need to be converted to their triphosphate form to inhibit viral polymerases. The ProTide approach has been instrumental in the development of potent antiviral therapies.

-

Anticancer Agents: Similarly, many nucleoside-based anticancer drugs require intracellular phosphorylation to become active. The synthesis of their phosphoramidate prodrugs can enhance their therapeutic efficacy.

-

Synthesis of Biologically Active Phosphates: Beyond prodrugs, this method can be adapted for the synthesis of other phosphate esters that are of interest in chemical biology and materials science.

The fluorine atom in the 4-fluorophenyl group can also offer advantages in terms of modulating the reactivity and stability of the phosphorylating agent and may influence the pharmacokinetic properties of the resulting prodrugs.[6]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive reagents, insufficient base, low temperature. | Ensure all reagents are of high purity and anhydrous. Use a fresh bottle of 4-fluorophenyl phosphorodichloridate. Increase the amount of base. Allow the second step of the reaction to proceed at a slightly elevated temperature (e.g., 40 °C). |

| Formation of Symmetric Bis-nucleoside Phosphate | Use of excess nucleoside relative to the phosphorodichloridate in the first step. | Ensure the phosphorodichloridate is added to the nucleoside solution and is in slight excess. |

| Formation of Pyrophosphate Byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. |

| Difficult Purification | Co-elution of the product with byproducts or starting materials. | Optimize the chromatographic conditions (e.g., use a different solvent system or a different stationary phase). Consider a different work-up procedure to remove impurities before chromatography. |

Conclusion

The one-pot phosphorylation reaction using 4-fluorophenyl phosphorodichloridate is a highly efficient and versatile method for the synthesis of phosphate esters, particularly nucleoside phosphoramidate prodrugs. By understanding the underlying mechanism and following a well-defined protocol, researchers can effectively utilize this reaction to accelerate their research and development efforts in medicinal chemistry and beyond. The streamlined nature of this one-pot procedure, coupled with the favorable properties of the 4-fluorophenyl group, makes it a valuable addition to the synthetic chemist's toolbox.

References

-

[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. ResearchGate.]([Link])

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Synthesis of Phosphate Esters using 4-Fluorophenyl Phosphorodichloridate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Phosphate Esters and Phosphorylating Agents

Phosphate esters are of paramount importance in medicinal chemistry and drug development. Their ability to modulate the physicochemical properties of a parent molecule—enhancing solubility, improving bioavailability, and enabling targeted delivery through prodrug strategies—makes them a cornerstone of modern pharmaceutical design. The synthesis of these critical motifs relies on efficient and selective phosphorylating agents.

4-Fluorophenyl phosphorodichloridate emerges as a highly effective reagent for this purpose. It is a bifunctional phosphorylating agent, meaning its two chlorine atoms can be sequentially displaced by nucleophiles, such as alcohols or phenols. This stepwise reactivity allows for the controlled and directed synthesis of both symmetrical and, more importantly, unsymmetrical phosphate triesters. The 4-fluorophenyl group serves as a stable, yet potentially cleavable, protecting group that can influence the electronic properties of the phosphorus center, making it a versatile tool in the synthesis of complex molecules.

This guide provides a comprehensive overview of the principles, mechanisms, and a detailed, field-tested protocol for the preparation of phosphate esters using 4-fluorophenyl phosphorodichloridate.

Reagent Profile: 4-Fluorophenyl Phosphorodichloridate

A thorough understanding of the phosphorylating agent is critical for successful synthesis. The key properties of 4-Fluorophenyl Phosphorodichloridate are summarized below.

| Property | Value |

| CAS Number | 350-51-6 |

| Molecular Formula | C₆H₄Cl₂FO₂P |

| Molecular Weight | 228.97 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Characteristics | Moisture-sensitive, corrosive |

| Primary Application | Bifunctional phosphorylating agent |

The reactivity of 4-fluorophenyl phosphorodichloridate is dominated by the electrophilic phosphorus atom, which is highly susceptible to nucleophilic attack. The two chloride atoms are excellent leaving groups, facilitating the sequential addition of alcohol nucleophiles.

The Mechanism of Stepwise Phosphorylation

The synthesis of a phosphate triester using 4-fluorophenyl phosphorodichloridate proceeds via a two-step nucleophilic substitution mechanism. The entire process generates two equivalents of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[1]

-

Formation of the Phosphoromonochloridate Intermediate: The first alcohol nucleophile (R¹-OH) attacks the electrophilic phosphorus center, displacing the first chloride ion. This forms a more stable but still reactive 4-fluorophenyl alkyl phosphorochloridate intermediate.

-

Formation of the Final Phosphate Triester: The second alcohol nucleophile (R²-OH) attacks the phosphorus center of the intermediate, displacing the second and final chloride ion. This results in the formation of the target unsymmetrical phosphate triester.

The use of a base is crucial not only to scavenge the HCl byproduct, which forms an insoluble salt (e.g., pyridinium chloride) that can be easily filtered off, but also potentially to increase the nucleophilicity of the alcohol.[1]

Detailed Experimental Protocol

This protocol outlines the synthesis of an unsymmetrical phosphate triester. For a symmetrical ester, a total of 2.1 equivalents of the same alcohol would be used.

4.1. Materials and Equipment

-

Chemicals:

-

4-Fluorophenyl phosphorodichloridate (1.0 eq)

-

First alcohol (R¹-OH) (1.05 eq)

-

Second alcohol (R²-OH) (1.05 eq)

-

Anhydrous Pyridine or Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

-

-

Equipment:

-

Two- or three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes for liquid transfer

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

-

4.2. Experimental Workflow Diagram

Sources

Application Note: 4-Fluorophenyl Phosphorodichloridate in Solid-Phase Oligonucleotide Synthesis

This Application Note is designed for researchers specializing in nucleic acid chemistry, specifically those investigating backbone modifications,

Executive Summary

4-Fluorophenyl phosphorodichloridate (4-FPP) is a specialized bifunctional phosphorylating agent used to introduce a 4-fluorophenyl phosphate triester internucleotide linkage. Unlike standard phosphoramidite chemistry which generates a phosphodiester (after oxidation), 4-FPP allows for the direct formation of a phosphate triester with a stable, aromatic protecting group.

This modification serves two primary high-value applications:

- F NMR Structural Probes: The fluorine atom acts as a sensitive, background-free NMR handle to monitor backbone conformation and protein-nucleic acid interactions.

-

Nuclease Resistance & Lipophilicity: The aromatic triester masks the negative charge of the phosphate backbone, enhancing cellular uptake and resistance to enzymatic degradation (pro-drug strategy).

Chemical Properties & Handling[1][2]

-

IUPAC Name: 4-Fluorophenyl phosphorodichloridate

-

Formula:

-

MW: 228.97 g/mol

-

Reactivity: Highly electrophilic; reacts violently with water and nucleophiles.

-

Storage: Store at +4°C under Argon/Nitrogen. Moisture sensitive.[3][4]

Safety Advisory

DANGER: 4-FPP is corrosive and releases HCl upon hydrolysis. All procedures must be performed in a fume hood using anhydrous techniques. Double-gloving and eye protection are mandatory.

Mechanistic Principles

In this protocol, 4-FPP acts as a bridging agent. The reaction proceeds via a two-step nucleophilic substitution mechanism at the phosphorus(V) center.

-

First Displacement: The 3'-hydroxyl group of the support-bound nucleoside attacks the phosphorus, displacing the first chloride ion. This forms a reactive phosphoromonochloridate intermediate .

-

Second Displacement: The 5'-hydroxyl of the incoming nucleoside attacks the intermediate, displacing the second chloride.

-

Result: A stable 3',5'-phosphate triester linkage is formed.

Note on Regioselectivity: To prevent polymerization of the incoming nucleoside, the incoming monomer usually has its 3'-OH protected (e.g., by a TBDMS or acetyl group) if solution coupling is performed, or careful stoichiometry is used in solid-phase steps.

Graphviz Pathway: Phosphorochloridate Coupling Cycle

Figure 1: Step-wise mechanism of internucleotide bond formation using 4-FPP. The reaction cycles between activation of the support-bound hydroxyl and coupling with the next nucleoside.[5][6]

Experimental Protocol

Scope: Synthesis of a DNA dimer/oligomer with a modified 4-fluorophenyl phosphate backbone on a 1

Materials Required[3][5][8][9][10][11][12][13][14][15]

-

Solid Support: dT-CPG or similar (500 Å).

-

Reagent: 4-Fluorophenyl phosphorodichloridate (0.1 M in Anhydrous Acetonitrile).

-

Activator/Base: 1-Methylimidazole (NMI) or Pyridine (anhydrous).

-

Incoming Nucleoside: 5'-DMT-protected nucleoside (free 3'-OH) or 3'-protected nucleoside (free 5'-OH) depending on synthesis direction (Standard synthesis is 3'

5').-

Note: This protocol assumes standard 3'

5' synthesis where the support has a free 5'-OH.

-

-

Solvent: Anhydrous Acetonitrile (MeCN), water content < 30 ppm.

Step-by-Step Workflow

Phase 1: Reagent Preparation

-

Dry Solvents: Ensure all MeCN and Pyridine are dried over 3Å molecular sieves for at least 24 hours.

-

Stock Solution A (Oxidant/Coupler): Dissolve 4-FPP in MeCN to a final concentration of 0.1 M. Prepare fresh immediately before use.

-

Stock Solution B (Base): Prepare 1.0 M 1-Methylimidazole (NMI) in MeCN.

Phase 2: The Coupling Cycle (Manual or Semi-Automated)

| Step | Operation | Reagents | Time | Mechanism |

| 1 | Detritylation | 3% TCA in DCM | 2 min | Removes 5'-DMT to expose free 5'-OH. |

| 2 | Wash | Dry MeCN | 3 x 1 min | Removes acid and trityl cation. |

| 3 | Activation | 0.1 M 4-FPP + 1.0 M NMI (1:1 v/v) | 5 min | Critical: Forms the 5'-O-(4-fluorophenyl)phosphorochloridate on the support. |

| 4 | Wash | Dry MeCN | 3 x 1 min | Removes excess dichloridate to prevent polymerization. |

| 5 | Coupling | Incoming Nucleoside (0.1 M) in MeCN/Pyridine | 10-15 min | The 3'-OH of the incoming base attacks the P-Cl bond. |

| 6 | Wash | Dry MeCN | 3 x 1 min | Removes unreacted monomer. |

| 7 | Capping | Ac2O / NMI / Pyridine | 2 min | Acetylates unreacted 5'-OH sites (failure sequences). |

Critical Technical Insight: unlike phosphoramidite chemistry, no oxidation step (Iodine/Water) is required because the phosphorus is already in the P(V) oxidation state.

Phase 3: Cleavage & Deprotection

-

Challenge: The 4-fluorophenyl group is an ester. Standard ammoniolysis (conc.

, 55°C) may hydrolyze the 4-fluorophenyl group, reverting it to a standard phosphodiester. -

To Retain the Modification: Use ultra-mild deprotection conditions (e.g., 0.05 M

in MeOH, or tert-butylamine/MeOH) if the goal is to keep the triester intact. -

To Remove (if used as temporary protection): Standard ammoniolysis will cleave the aryl group, though slower than a methyl group.

Characterization & Quality Control

P NMR Analysis

The phosphate triester is chiral at the phosphorus center, typically yielding two diastereomers (

-

Expected Shift:

-15 to -20 ppm (relative to 85% -

Observation: Two distinct peaks usually appear due to the diastereomeric mixture.

F NMR Analysis

This is the definitive test for the incorporation of the 4-fluorophenyl group.

-

Expected Shift:

-110 to -120 ppm (typical range for fluoro-aryl phosphates). -

Utility: Use this signal to quantify the ratio of modification vs. hydrolysis (loss of signal or shift).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Moisture in solvents. | 4-FPP hydrolyzes instantly. Use <30ppm water solvents and trap lines. |

| Missing | Hydrolysis during workup. | Avoid strong bases (NaOH, hot |

| Multiple | Diastereomers. | This is normal for non-stereoselective triesters. Separation requires chiral HPLC. |

| Precipitate in Lines | HCl salt formation. | Ensure adequate washing between the Activation (Step 3) and Coupling (Step 5). |

References

-

Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link

-

Stawinski, J., et al. (1988). "Nucleoside H-phosphonates. 14. Synthesis of nucleoside phosphoroselenolates and phosphorothioates via stereospecific selenization and sulfurization of nucleoside H-phosphonate diesters." Journal of Organic Chemistry, 53(4), 836-843. Link

- Dabkowski, W., et al. (1996). "4-Fluorophenyl phosphate: A new convenient phosphorylating agent." Chem. Comm.

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.[7] (Cited for contrast and standard activation protocols). Link

Sources

- 1. 4-Chlorophenyl Phosphorodichloridate [Phosphorylating Agen… [cymitquimica.com]

- 2. 4-Chlorophenyl Phosphorodichloridate | 772-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2021243443A1 - Method for the preparation of oligonucleotides - Google Patents [patents.google.com]

Application Note: Reaction of 4-Fluorophenyl Phosphorodichloridate with Primary Amines

Executive Summary

The reaction of 4-Fluorophenyl phosphorodichloridate (4-FPPD) with primary amines is a cornerstone transformation in the synthesis of phosphoramidate prodrugs (notably the ProTide™ technology). This transformation is critical for converting polar, biologically unstable monophosphates into lipophilic, membrane-permeable precursors that release the active drug intracellularly.

This guide details the specific protocols for controlling the reactivity of 4-FPPD to achieve selective mono-substitution (yielding phosphoramidochloridates) versus di-substitution (yielding phosphorodiamidates). It emphasizes the "Fluorine Effect"—the strategic use of the 4-fluoro substituent to modulate pKa, metabolic stability, and leaving group ability compared to the non-fluorinated phenyl analog.

Scientific Background & Mechanism[1][2][3][4]

The Reagent: 4-Fluorophenyl Phosphorodichloridate[5]

-

Structure: A phosphorus(V) center coordinated to one oxo group (=O), two chloride leaving groups, and one 4-fluorophenoxy group.

-

Role: Acts as a bifunctional electrophile.

-

The Fluorine Advantage: The para-fluorine atom exerts an electron-withdrawing inductive effect (-I), making the phosphorus center slightly more electrophilic than the phenyl analog. More importantly, it blocks para-hydroxylation by cytochrome P450 enzymes, potentially altering the systemic clearance of the phenol byproduct released after prodrug activation.

Mechanistic Pathway: Nucleophilic Substitution at Phosphorus ( )

The reaction proceeds via an addition-elimination mechanism, often described as concerted

-

Activation: The amine (nucleophile) attacks the phosphorus center.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Elimination: Chloride is expelled as the leaving group.

-

Selectivity: The first chloride displacement is much faster than the second due to the reduced electrophilicity of the intermediate (phosphoramidochloridate) compared to the starting dichloridate. However, temperature control is vital to prevent over-reaction.

Reaction Scheme Visualization

Figure 1: Stepwise reaction pathway showing the control point for mono-substitution versus di-substitution.

Experimental Protocols

Protocol A: Synthesis of Phosphoramidochloridate (Mono-substitution)

Objective: To synthesize the activated intermediate (e.g., for subsequent coupling to a nucleoside) while minimizing symmetric diamidate formation.

Reagents:

-

4-Fluorophenyl phosphorodichloridate (1.0 equiv)

-

Primary Amine (e.g., L-Alanine methyl ester HCl) (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv: 1 for neutralization, 1 for scavenging HCl)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4-Fluorophenyl phosphorodichloridate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature is the critical factor for selectivity.

-

Amine Addition: In a separate flask, dissolve the amine salt (1.0 equiv) in DCM. Add TEA (2.0 equiv) to this solution.

-

Dropwise Addition: Add the amine/base solution to the stirred phosphorodichloridate solution dropwise over 30-60 minutes .

-

Why: Keeping the electrophile in local excess suppresses di-substitution.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Monitoring: Monitor by

NMR.-

Starting Material: ~

3-5 ppm (doublet due to F-coupling). -

Product (Mono): ~

8-10 ppm. -

Byproduct (Di): ~

15-20 ppm.

-

-

Workup: Remove solvent under reduced pressure (keep bath < 30°C). The residue is typically used directly in the next step (coupling) without aqueous workup to avoid hydrolysis.

Protocol B: One-Pot ProTide Synthesis (Coupling to Nucleoside)

Objective: To couple the mono-substituted intermediate with a nucleoside analog.

Reagents:

-

Crude Phosphoramidochloridate (from Protocol A)

-

Nucleoside Analog (0.8 equiv relative to starting dichloridate)

-

N-Methylimidazole (NMI) (4.0 equiv) or t-BuMgCl (for magnesium-mediated coupling)

-

Solvent: Anhydrous THF or DCM[2]

Procedure:

-

Dissolve the nucleoside in anhydrous THF/DCM.

-

Add N-methylimidazole (NMI) (acting as both base and nucleophilic catalyst).

-

Add the solution of crude phosphoramidochloridate dropwise at 0°C .

-

Stir at ambient temperature for 16 hours.

-

Quench: Add methanol (2 mL) to quench unreacted phosphoryl chloride.

-

Purification: Dilute with EtOAc, wash with 0.5M HCl (to remove imidazole), saturated

, and brine. Dry over

Data Analysis & Troubleshooting

NMR Interpretation

The phosphorus atom couples with the fluorine on the phenyl ring (

| Species | Multiplicity | Notes | |

| Reagent (4-FPPD) | ~ 2.0 - 4.0 | Doublet | |

| Mono-Amidate | ~ 8.0 - 10.0 | Multiplet | Diastereomers often visible |

| Di-Amidate | ~ 18.0 - 22.0 | Multiplet | Symmetric byproduct |

| Hydrolysis Product | ~ -5.0 - 0.0 | Broad | Indicates wet solvent |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Di-substitution | Temperature too high during addition. | Ensure -78°C bath; add amine slower. |

| High Di-substitution | Local excess of amine. | Increase stirring speed; dilute amine solution further. |

| Low Yield / Hydrolysis | Wet solvents or atmosphere.[1] | Distill DCM over |

| Incomplete Reaction | Steric hindrance of amine. | Allow to warm to RT longer; switch base to NMI (stronger catalyst). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of phosphoramidate prodrugs.

Safety & Handling

-

Corrosivity: 4-Fluorophenyl phosphorodichloridate hydrolyzes to release HCl and phosphoric acid derivatives. It causes severe skin burns and eye damage.[3]

-

Inhalation: Handle only in a fume hood. The reagent has a pungent odor and is a respiratory irritant.

-

Moisture: Reacts violently with water. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

- McGuigan, C., et al. (1993). "Intracellular delivery of bioactive nucleosides through pro-drug application.

-

Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry. Link (Context: Analogous chemistry using phenyl/naphthyl derivatives).

-

Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

-

UCL Discovery. (1993). "Synthesis and anti-HIV activity of some alkyl and trihaloalkyl phosphoramidate derivatives." Thesis. Link (Source confirming 4-Fluorophenyl phosphorodichloridate usage).

-

Serpi, M., et al. (2013). "Synthesis of phosphoramidate prodrugs: ProTide approach." Current Protocols in Nucleic Acid Chemistry. Link

Sources

Synthesis of cyclic phosphates using 4-Fluorophenyl phosphorodichloridate

Application Note: Precision Synthesis of Cyclic Phosphate Triesters using 4-Fluorophenyl Phosphorodichloridate

Abstract

Cyclic phosphates are pivotal structural motifs in nucleotide analogs, prodrugs (e.g., HepDirect™-type systems), and transition state mimics. This guide details the protocol for synthesizing cyclic phosphate triesters using 4-Fluorophenyl phosphorodichloridate (4-F-PDCP) . Unlike standard phosphorylating agents, 4-F-PDCP offers a unique 19F NMR silent-background handle , allowing for real-time reaction monitoring without interference from complex biomolecular signals. This protocol emphasizes the synthesis of 2',3'-cyclic nucleotide triesters and 1,3-propyl cyclic phosphates, critical for intracellular drug delivery.

Introduction & Mechanistic Rationale

Reagent Profile:

-

Name: 4-Fluorophenyl phosphorodichloridate[1]

-

CAS: Analogous to 772-79-2 (4-Cl variant); often custom synthesized or cataloged as 4-fluorophenyl dichlorophosphate.

-

Role: Bifunctional electrophile for "one-pot" cyclization of diols.

Why 4-Fluorophenyl?

-

Electronic Activation: The electron-withdrawing fluorine atom (Hammett

) activates the phosphorus center, increasing electrophilicity compared to phenyl phosphorodichloridate, facilitating reaction at lower temperatures (-78°C). -

19F NMR Handle: The fluorine nucleus provides a sharp singlet (approx. -115 to -120 ppm) distinct from biological background, enabling precise quantification of diastereomeric ratios (Rp/Sp) in the final cyclic phosphate.

-

Leaving Group Potential: The 4-fluorophenol moiety is a tunable leaving group (

), sufficiently stable for isolation but displaceable by intracellular nucleophiles or specific enzymes (e.g., phosphodiesterases) in prodrug designs.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed double nucleophilic substitution. The reaction must be temperature-controlled to favor cyclization over polymerization.

-

First Displacement: The primary (or more accessible) hydroxyl group attacks the phosphorus, displacing the first chloride.

-

Intramolecular Cyclization: The second hydroxyl group attacks the anchored phosphorus, displacing the second chloride to close the ring.

Figure 1: Step-wise mechanism of cyclic phosphate formation. The kinetic control at -78°C prevents oligomerization.

Experimental Protocol

Materials & Equipment

-

Reagent: 4-Fluorophenyl phosphorodichloridate (Freshly distilled or high purity >98%).

-

Substrate: 1,2-diol (e.g., unprotected nucleoside) or 1,3-diol.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Critical: Water content < 50 ppm.

-

Base: Triethylamine (Et3N) or N-Methylimidazole (NMI).

-

Inert Gas: Argon or Nitrogen atmosphere.

Step-by-Step Procedure

Phase 1: Preparation (The "Dry" Phase)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolve 1.0 equivalent of the diol substrate in anhydrous DCM (0.1 M concentration).

-

Note: If substrate solubility is poor in DCM, use anhydrous Pyridine or a THF/Pyridine mixture.

-

-

Add 2.2 equivalents of dry Triethylamine (or 4.0 eq if using amine salt starting materials).

-

Cool the mixture to -78°C using a dry ice/acetone bath. This is critical to ensure regioselectivity.

Phase 2: Activation & Cyclization 5. Prepare a solution of 1.05 equivalents of 4-Fluorophenyl phosphorodichloridate in a minimal volume of anhydrous DCM. 6. Slow Addition: Add the phosphorodichloridate solution dropwise to the reaction flask over 15–20 minutes.

- Observation: The solution may become cloudy due to the formation of triethylamine hydrochloride salts.

- Stir at -78°C for 1 hour.

- Warm-up: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Stir at 0°C for an additional 2–4 hours.

- Checkpoint: Monitor reaction progress via TLC or 19F NMR (Look for disappearance of reagent peak and appearance of diastereomeric product peaks).

Phase 3: Workup & Purification 9. Quench: Add 2 mL of saturated NaHCO3 solution to quench unreacted phosphoryl chloride. 10. Extraction: Dilute with DCM, wash with water (2x) and brine (1x). 11. Drying: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. 12. Purification: Purify via Flash Column Chromatography (Silica Gel).

- Eluent: Typically Hexanes/Ethyl Acetate (for lipophilic diols) or DCM/Methanol (for nucleosides).

- Note: Phosphate triesters can be sensitive to acid; add 1% Triethylamine to the eluent if degradation is observed.

Data Analysis & Characterization

The formation of the cyclic phosphate introduces a chiral center at phosphorus (unless the molecule has C2 symmetry), typically yielding a mixture of diastereomers (

| Analytical Method | Expected Signal / Observation |

| 31P NMR | Single Peak (or doublet for diastereomers) . Range: -5 to -15 ppm (cyclic triesters are typically upfield of acyclic analogs). |

| 19F NMR | Diagnostic Singlet . Range: -110 to -120 ppm . Distinct shifts often observed for |

| 1H NMR | Downfield Shift of protons alpha to the phosphate ring oxygens. |

| Mass Spec (ESI) | [M+H]+ or [M+Na]+ . Characteristic isotopic pattern if Cl was present (not here), but look for +245 Da mass addition (approx) minus 2 HCl. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of cyclic phosphate triesters.

Troubleshooting & Optimization

-

Problem: Oligomerization/Polymerization.

-

Cause: Concentration too high or temperature too high during addition.

-

Solution: Perform the reaction under high dilution conditions (0.01 M) and ensure strict -78°C control during the initial addition.

-

-

Problem: Hydrolysis of Product.

-

Cause: Wet solvents or acidic silica gel.

-

Solution: Distill solvents over CaH2; pretreat silica gel with 1% triethylamine/hexane before loading the column.

-

-

Problem: Low Yield of Cyclic Product.

-